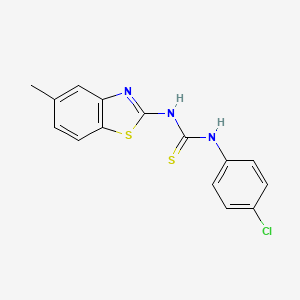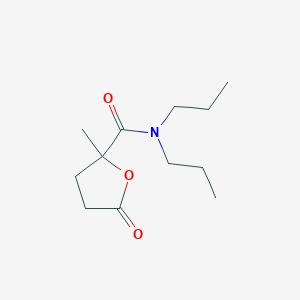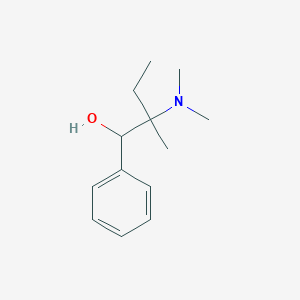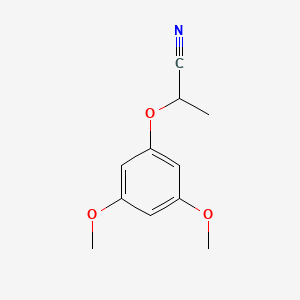
Hexamethylenebissydnone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethylenebissydnone is a unique organic compound known for its distinctive structure and versatile applications. It belongs to the class of bissydnone derivatives, which are characterized by their heterocyclic nature and potential for various chemical reactions. This compound has garnered attention in scientific research due to its stability and reactivity, making it a valuable subject of study in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions: Hexamethylenebissydnone can be synthesized through a reaction involving hexamethylene diamine, paraformaldehyde, and potassium cyanide. The process typically involves heating the reactants under controlled conditions to facilitate the formation of the bissydnone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, such as temperature and pressure, to ensure efficient and consistent yields.
化学反応の分析
Types of Reactions: Hexamethylenebissydnone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted bissydnone compounds.
科学的研究の応用
Hexamethylenebissydnone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme interactions and metabolic pathways.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development and delivery systems.
Industry: The compound’s unique properties are leveraged in various industrial applications, such as the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which hexamethylenebissydnone exerts its effects involves its interaction with molecular targets and pathways. The compound’s reactivity allows it to form stable complexes with various biomolecules, influencing biochemical processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems.
類似化合物との比較
Hexamethylenebissydnone can be compared with other bissydnone derivatives, such as:
- 3,3′-Ethylenebissydnone
- 3,3′-Tetramethylenebissydnone
These compounds share similar structural features but differ in their alkylene chains, which can influence their chemical properties and reactivity. This compound’s unique hexamethylene chain provides distinct advantages in terms of stability and versatility, setting it apart from its counterparts .
特性
CAS番号 |
6951-23-1 |
|---|---|
分子式 |
C10H14N4O4 |
分子量 |
254.24 g/mol |
IUPAC名 |
3-[6-(5-oxidooxadiazol-3-ium-3-yl)hexyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H14N4O4/c15-9-7-13(11-17-9)5-3-1-2-4-6-14-8-10(16)18-12-14/h7-8H,1-6H2 |
InChIキー |
COUXKAGTXQOCAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(ON=[N+]1CCCCCC[N+]2=NOC(=C2)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
![N-[3-[bis(2-chloroethyl)amino]-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B14730540.png)










![Ethyl 4-[(3,3-diethoxypropyl)amino]benzoate](/img/structure/B14730643.png)
